4-((1-(2-(4-(isopropylthio)phenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains an azetidine ring, which is a four-membered cyclic amine, and a pyran ring, which is a six-membered ring with one oxygen atom . The presence of the isopropylthio group suggests that the compound might have some sulfur-related properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the azetidine ring and the introduction of the isopropylthio group. The exact synthesis would depend on the starting materials and the specific conditions required .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the azetidine and pyran rings would likely make the compound fairly rigid, and the isopropylthio group could potentially participate in various interactions depending on its position in the molecule .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the azetidine ring might be susceptible to reactions involving the nitrogen atom, and the isopropylthio group could potentially be involved in sulfur-related reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the azetidine and pyran rings might affect its solubility and stability, and the isopropylthio group could influence its reactivity .Scientific Research Applications
- Suzuki–Miyaura (SM) Coupling : SM cross-coupling is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. It involves the coupling of organoboron reagents with electrophilic organic groups. The compound’s boron moiety can serve as an organoboron reagent in SM coupling reactions, leading to the formation of new C–C bonds .
- Mono-Borylation : Iridium-based systems can catalyze the mono-borylation of symmetrically and asymmetrically substituted arenes using this compound as a boron source .
- Derivatives with Imidazole Moieties : Researchers have synthesized derivatives containing imidazole moieties, similar to our compound. These derivatives were evaluated for antioxidant activity using methods such as hydrogen peroxide scavenging, nitric oxide scavenging, DPPH, and FRAP assays .
- Less Nucleophilic Boron Ate Complex Formation : Protodeboronation reactions using less nucleophilic boron ate complexes can be achieved with this compound. For example, it has been used to synthesize indolizidine derivatives with good diastereoselectivity .
Transition Metal-Catalyzed Cross-Coupling Reactions
Antioxidant Activity
Protodeboronation
Mechanism of Action
Future Directions
The future directions for research on this compound would likely depend on its properties and potential applications. For example, if it showed promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials .
properties
IUPAC Name |
6-methyl-4-[1-[2-(4-propan-2-ylsulfanylphenyl)acetyl]azetidin-3-yl]oxypyran-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4S/c1-13(2)26-18-6-4-15(5-7-18)9-19(22)21-11-17(12-21)25-16-8-14(3)24-20(23)10-16/h4-8,10,13,17H,9,11-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTJVOBCAODROW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)CC3=CC=C(C=C3)SC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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